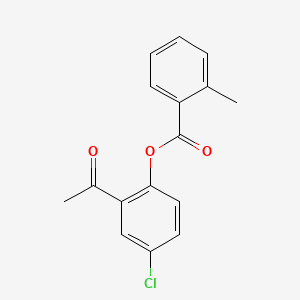

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

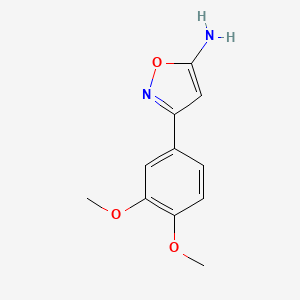

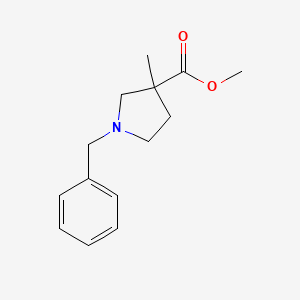

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound has been identified as an antifungal metabolite produced by Bacillus toyonensis .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . The production of 6-methoxy-1H-indole-2-carboxylic Acid was optimized using response surface methodology (RSM) with a face-centered central composite design, considering nutritional and environmental variables .Molecular Structure Analysis

The molecular structure of 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid was identified using advanced spectroscopic techniques .Chemical Reactions Analysis

The compound has been used as a reactant for various reactions, including demethylation reactions using ionic liquids under microwave irradiation .Physical And Chemical Properties Analysis

The compound shows stability within a pH range of 6–7 and at temperatures of up to 50 °C .Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives, such as 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention for their application as biologically active compounds for the treatment of various disorders .

Treatment of Cancer

Indole derivatives have shown potential in the treatment of cancer cells . They exhibit various biologically vital properties, both natural and synthetic .

Antimicrobial Applications

Indole derivatives have been used in the treatment of microbial infections . Their biological properties make them effective against a variety of microbes .

Treatment of High Blood Pressure

Certain indole alkaloids, such as Reserpine, are utilized in the treatment of high blood pressure . This highlights the potential of indole derivatives in cardiovascular treatments .

Treatment of Mental Disorders

Reserpine, an indole alkaloid, is also used in the treatment of severe agitation in patients with mental disorders . This suggests that indole derivatives could have applications in neurology and mental health .

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .

Synthesis of Pyrrolizidine Alkaloid

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid can be used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .

Stereoselective Preparation of Renieramycin G Analogs

This compound can also be used as a reactant for the stereoselective preparation of renieramycin G analogs .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives, it can be inferred that the effects would be diverse and depend on the specific biological activity and the target of action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-4-10(16-3)7(2)11-8(6)5-9(13-11)12(14)15/h4-5,13H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVGEWKNQXYASD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=C(N2)C(=O)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)